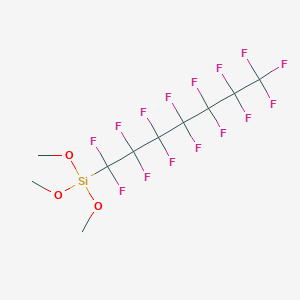
Trimethoxy(pentadecafluoroheptyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy(pentadecafluoroheptyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and a pentadecafluoroheptyl group attached to a silicon atom. This compound is notable for its unique combination of hydrophobic and reactive properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(pentadecafluoroheptyl)silane can be synthesized through a series of reactions involving the introduction of the pentadecafluoroheptyl group to a silicon atom. One common method involves the reaction of pentadecafluoroheptyl iodide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(pentadecafluoroheptyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Requires the use of nucleophiles such as alcohols or amines, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces silanols and eventually siloxanes.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethoxy(pentadecafluoroheptyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in creating hydrophobic and oleophobic surfaces.
Biology: Employed in the modification of biomaterials to enhance their hydrophobic properties, which can be useful in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants due to its excellent hydrophobic properties.
Mechanism of Action
The primary mechanism of action of trimethoxy(pentadecafluoroheptyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process creates a durable, hydrophobic surface. The pentadecafluoroheptyl group contributes to the compound’s hydrophobicity and chemical resistance, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Lacks the fluorinated group, making it less hydrophobic.
Glycidoxypropyl trimethoxysilane: Contains an epoxy group, providing different reactivity and applications.
Phenyltrimethoxysilane: Contains a phenyl group, offering different chemical properties and uses.
Uniqueness
Trimethoxy(pentadecafluoroheptyl)silane is unique due to its combination of methoxy groups and a highly fluorinated alkyl chain. This structure imparts exceptional hydrophobicity and chemical resistance, distinguishing it from other silanes and making it particularly valuable in applications requiring durable, water-repellent surfaces.
Properties
CAS No. |
84464-06-2 |
|---|---|
Molecular Formula |
C10H9F15O3Si |
Molecular Weight |
490.24 g/mol |
IUPAC Name |
trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)silane |
InChI |
InChI=1S/C10H9F15O3Si/c1-26-29(27-2,28-3)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h1-3H3 |
InChI Key |
AILSCQUFTKHDPI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


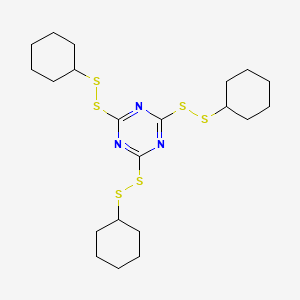
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
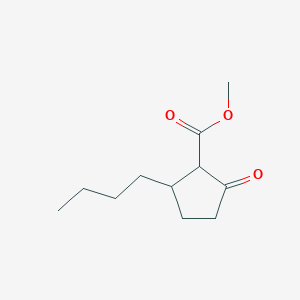
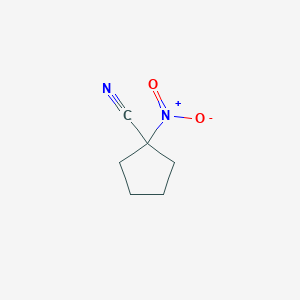
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
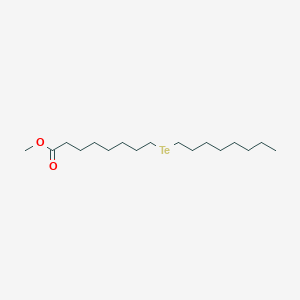
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
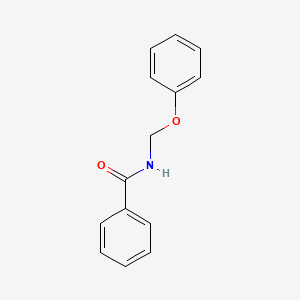
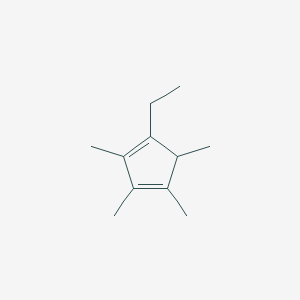

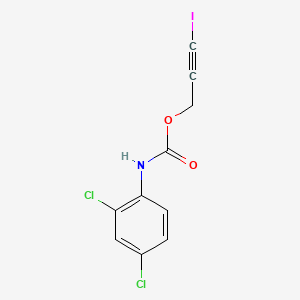
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
